molecular formula C20H21N3O2S2 B295208 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide

2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide

Cat. No. B295208
M. Wt: 399.5 g/mol
InChI Key: USFYPQARNLOAKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide is a chemical compound that has attracted a lot of interest in scientific research due to its potential applications in the field of medicine. This compound is known to possess various biochemical and physiological effects that make it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide include the inhibition of tumor cell proliferation, the reduction of inflammation and pain, and the protection of neurons from damage. This compound has also been found to modulate the expression of certain genes that are involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide in lab experiments include its potent activity against various diseases, its relatively low toxicity, and its ability to penetrate cell membranes. However, the limitations of this compound include its high cost of synthesis and the lack of information on its long-term effects.

Future Directions

There are several future directions for the research on 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide. These include the development of more efficient synthesis methods, the investigation of its potential use in combination with other drugs, and the exploration of its effects on other diseases. Further studies are also needed to determine the optimal dosage and administration route for this compound.

Synthesis Methods

The synthesis of 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide involves the reaction of 2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,4-dimethylphenyl)acetohydrazide with acetic anhydride in the presence of a catalytic amount of acetic acid. The reaction is carried out under reflux conditions for several hours, and the product is isolated by filtration and recrystallization.

Scientific Research Applications

2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide has been extensively studied for its potential applications in the treatment of various diseases. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. This compound has also been investigated for its potential use as a neuroprotective agent.

properties

Molecular Formula

C20H21N3O2S2

Molecular Weight

399.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-(6-methyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C20H21N3O2S2/c1-5-8-23-19(25)15-10-14(4)27-18(15)22-20(23)26-11-17(24)21-16-7-6-12(2)9-13(16)3/h5-7,9-10H,1,8,11H2,2-4H3,(H,21,24)

InChI Key

USFYPQARNLOAKL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C=C(S3)C)C(=O)N2CC=C)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C=C(S3)C)C(=O)N2CC=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.